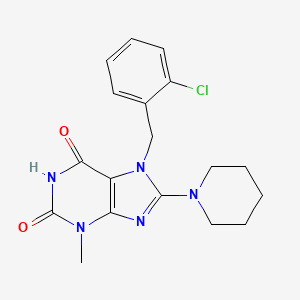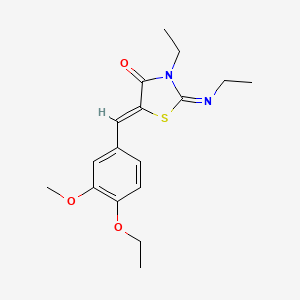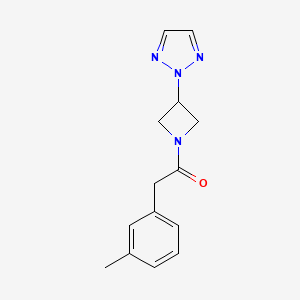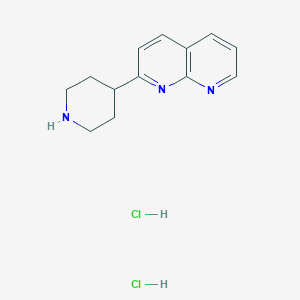![molecular formula C22H24FN3O3S B2974991 2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-43-8](/img/structure/B2974991.png)
2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features a unique imidazole core structure. This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its versatility in various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring:
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the imidazole derivative with 3-methoxypropylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the overall process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the imidazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their broad range of biological activities.
Imidazoles: Simple imidazole derivatives that exhibit various pharmacological properties.
Uniqueness
2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the imidazole core provides a versatile scaffold for further chemical modifications and applications .
Propiedades
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-28-12-4-11-24-19(27)14-30-22-20(15-7-9-17(23)10-8-15)25-21(26-22)16-5-3-6-18(13-16)29-2/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJJDQOOLGTHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)
![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)
![1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B2974911.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)
![2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)
![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2974922.png)
![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2974923.png)

![N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide](/img/structure/B2974926.png)

